Altrenogest vs. Medroxyprogesterone Acetate (MPA): Direct Head-to-Head Estrous Synchronization Outcomes in Gilts
In a direct comparative study evaluating reproductive indicators in gilts, altrenogest oral administration (15 mg/gilt daily for 14 days) was compared with an intravaginal device (IVD) containing medroxyprogesterone acetate (MPA). The percentage of gilts expressing estrus after hormone withdrawal was significantly higher in the altrenogest group (100%) compared to the IVD-MPA group (76.3%; P ≤ 0.07) [1]. Additionally, the interval from hormonal withdrawal to estrus (IHE) tended to be shorter with altrenogest (3.6 days when treatment started on Day 10) compared to earlier treatment initiation timing, and farrowing rate was compromised with IVD-MPA mainly when treatment started on Day 10 of the estrous cycle [1].
| Evidence Dimension | Estrus expression rate post-treatment |
|---|---|
| Target Compound Data | 100% (altrenogest oral, n=126 gilts total across treatment groups) |
| Comparator Or Baseline | 76.3% (medroxyprogesterone acetate via intravaginal device) |
| Quantified Difference | +23.7 percentage points; P ≤ 0.07 |
| Conditions | Gilts; 14-day treatment; estrus detection post-withdrawal; Theriogenology 2020 study |
Why This Matters
Procurement of altrenogest over MPA-based alternatives is justified by a 23.7 percentage-point higher estrus expression rate, directly impacting breeding program efficiency and farrowing outcomes.
- [1] Ulguim RR, et al. Follicular dynamic and reproductive performance of gilts submitted to estrous cycle synchronization using two different progestogen sources. Theriogenology. 2020;158:31-38. View Source
